N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide
Description
N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide is a compound of significant interest in various scientific fields. It possesses a unique structure comprising an imidazole ring with a dimethylamino group, a fluoro-substituted phenyl ring, and a piperidine carboxamide moiety.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N5O/c1-25(2)19-23-12-15(26(19)3)13-24-20(28)27-10-8-14(9-11-27)18(22)16-6-4-5-7-17(16)21/h4-7,12,14,18H,8-11,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUPQFIRBNOGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N(C)C)CNC(=O)N2CCC(CC2)C(C3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide, several key steps are involved:
Imidazole Formation: : The imidazole ring with the dimethylamino group can be synthesized via a cyclization reaction of suitable precursors under acidic or basic conditions.
Phenyl Fluorination: : Introduction of the fluorine atoms to the phenyl ring typically involves nucleophilic aromatic substitution reactions, often using reagents like fluorine gas or organic fluorides.
Piperidine Carboxamide Formation: : The final step involves coupling the imidazole and fluoro-phenyl intermediates with a piperidine carboxamide derivative. This is typically achieved through amide bond formation using coupling reagents like EDC or DCC.
Industrial Production Methods
Scaling up for industrial production requires optimization of each step to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistency and efficiency. Purification methods including crystallization, distillation, and chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the dimethylamino group, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions can target the fluoro-substituted phenyl ring or the imidazole ring, leading to defluorination or ring saturation.
Substitution: : Nucleophilic substitution reactions are common, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or KMnO4.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: : Strong nucleophiles like NaNH2 or organometallic reagents.
Major Products Formed
The major products from these reactions include:
Oxidation: : N-oxide derivatives.
Reduction: : Partially or fully reduced rings.
Substitution: : Variously substituted phenyl derivatives.
Scientific Research Applications
N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide is notable for its applications in multiple scientific disciplines:
Chemistry: : Used as a reagent for studying complex organic reactions.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: : Explored for therapeutic properties in treating conditions like cancer or neurological disorders.
Industry: : Applied in materials science for creating advanced polymers or coatings due to its unique chemical properties.
Mechanism of Action
Mechanism
The compound exerts its effects through interaction with specific molecular targets. It often binds to enzyme active sites or receptor proteins, influencing their activity.
Molecular Targets and Pathways
Enzymes: : Inhibits enzymes by binding to their active sites.
Receptors: : Acts as an antagonist or agonist at certain receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide is unique compared to similar compounds due to its specific combination of functional groups.
Similar Compounds
N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-phenylpiperidine-1-carboxamide: : Lacks the fluoro-substitutions.
N-[[2-(amino)-3-methylimidazol-4-yl]methyl]-4-[fluoro-(2-fluorophenyl)methyl]piperidine-1-carboxamide: : Lacks the dimethyl group.
Each of these compounds exhibits distinct chemical behaviors and applications, but the dual fluoro-substitution and dimethylamino-imidazole structure of this compound makes it particularly versatile and potent in various research contexts.
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